molecular formula C21H16ClN3O2S B11348923 N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11348923
M. Wt: 409.9 g/mol
InChI Key: FHNAWMHBKWBTEW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a cyano group, a methoxyphenyl group, and a pyridinyl sulfanyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-chlorophenyl acetamide, followed by the introduction of the pyridinyl sulfanyl group through a nucleophilic substitution reaction. The final step involves the addition of the cyano and methoxyphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Known for its keto-enol tautomerism and reactivity.

    Diketene: Used in the synthesis of various acetoacetic acid derivatives.

Uniqueness

N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H16ClN3O2S/c1-27-18-9-2-14(3-10-18)19-11-4-15(12-23)21(25-19)28-13-20(26)24-17-7-5-16(22)6-8-17/h2-11H,13H2,1H3,(H,24,26)

InChI Key

FHNAWMHBKWBTEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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